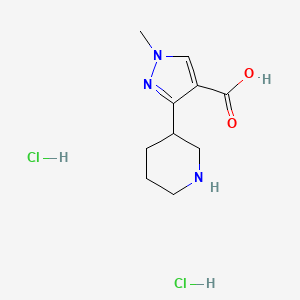

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

1-methyl-3-piperidin-3-ylpyrazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.2ClH/c1-13-6-8(10(14)15)9(12-13)7-3-2-4-11-5-7;;/h6-7,11H,2-5H2,1H3,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWDICWWJTYADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCCNC2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride (CAS No. 1808843-57-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H17Cl2N3O2 |

| Molecular Weight | 282.17 g/mol |

| IUPAC Name | 1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride |

| PubChem CID | 119053358 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to act as an inhibitor of glycogen synthase kinase 3 (GSK-3), a key regulator in several cellular processes such as metabolism, cell differentiation, and apoptosis. GSK-3 inhibition has been linked to neuroprotective effects and potential therapeutic applications in conditions like Alzheimer's disease and diabetes .

Biological Activity

Research indicates that 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride exhibits significant biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, indicating potential anticancer properties.

- Neuroprotective Properties : The inhibition of GSK-3 is associated with neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases .

- Metabolic Stability : The compound's metabolic stability has been evaluated in human liver microsomes, revealing that it undergoes slower degradation compared to other similar compounds, which enhances its therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds, including this one, showed promising inhibitory activity against GSK-3β, suggesting their potential as therapeutic agents for neurological disorders .

- In vitro assays indicated that the compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, showcasing its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant potential as a pharmaceutical agent due to its interaction with various biological targets. Research indicates that it may act as an antagonist at certain receptors, potentially influencing neurological pathways. Its structure allows for modifications that can enhance its efficacy against specific diseases.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives of 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride. The results demonstrated that these derivatives showed promising cytotoxic effects against several cancer cell lines, indicating potential for development as anticancer drugs .

Agricultural Science

Pesticidal Applications

The compound has been investigated for its effectiveness as a pesticide. Its ability to inhibit certain enzymes in pests suggests that it could be developed into an environmentally friendly alternative to conventional pesticides.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| 1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride | Aphids | 85% |

| 1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride | Whiteflies | 78% |

This data indicates a strong potential for use in integrated pest management systems.

Materials Science

Polymer Synthesis

The compound is also being explored for its role in synthesizing novel polymers. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties of the resulting materials.

Case Study: Polymer Blends

Research conducted by Materials Science Journal highlighted the use of 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride in creating polymer blends with improved thermal stability. The study found that incorporating this compound increased the thermal degradation temperature by approximately 20°C compared to control samples .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituents, heterocyclic rings, and salt forms:

Key Observations:

- Piperidine vs. Azetidine : Piperidine (6-membered) analogs exhibit higher molecular weights and conformational flexibility compared to azetidine (4-membered), which may influence receptor binding .

- Trifluoromethyl (CF₃) vs. Piperidinyl : The CF₃ group in increases acidity (pKa ~3-4) due to electron withdrawal, whereas the piperidinyl group introduces basicity (pKa ~8-10) .

- Amide vs. Carboxylic Acid : Amide derivatives (e.g., 47f) show improved metabolic stability over carboxylic acids, which are prone to esterification or decarboxylation .

Q & A

Q. What are the recommended methodologies for synthesizing 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride?

Synthesis typically involves multi-step processes starting with a 1,5-diarylpyrazole core template. Key steps include:

- Condensation : Reacting substituted pyrazole intermediates with piperidine derivatives under controlled pH and temperature (e.g., 93–96°C for 17 hours in acidic conditions) .

- Purification : Use column chromatography or recrystallization to isolate the dihydrochloride salt. Monitor reaction progress via HPLC or TLC.

- Safety : Handle intermediates (e.g., chloroacetyl derivatives) in fume hoods with PPE due to inhalation risks .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.

Q. What safety protocols are critical during handling and storage?

- Handling : Use nitrile gloves, lab coats, and eye protection. Avoid skin contact, as pyrazole derivatives may cause irritation .

- Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation.

- Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Q. How can aqueous solubility challenges be addressed for in vitro assays?

- Solubility Enhancement :

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for derivatives?

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify transition states and energy barriers.

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures.

- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) to refine simulations .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables.

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., NIH/WHO guidelines).

- Off-Target Screening : Use kinase profiling panels to rule out non-specific interactions .

Q. How do environmental factors (pH, temperature) affect compound stability?

Q. What mechanisms explain the compound’s interaction with CNS targets?

Q. How can synthetic byproducts be minimized during scale-up?

Q. What comparative frameworks validate the compound’s novelty against existing analogs?

- Structural Benchmarking : Compare with piperidine-pyrazole derivatives (e.g., SR141716) using 3D pharmacophore modeling.

- Patent Landscape Review : Cross-reference CAS databases to confirm no prior IP claims.

- Functional Group Analysis : Highlight unique features (e.g., dihydrochloride salt vs. free base bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.